Cas no 533-87-9 (Aleuritic acid)
Aleuritic acid Chemical and Physical Properties
Names and Identifiers
-
- (±)-erythro-Aleuritic acid
- 9,10,16-Trihydroxypalmitic acid
- Aleuritic acid
- 9,10,16-trihydroxyhexadecanoic acid
- erythro-Aleuritic acid
- DL-erythro-9,10,16-Trihydroxypalmitic acid
- DL-erythro-9,10,16-Trihydroxyhexadecanoic acid~DL-erythro-9,10,16-Trihydroxypalmitic acid
- Erythro-8,9,15-Trihydroxypentadecane-1-Carboxylic Acid
- ALEURITIC ACID(RG)
- α-Aleuritic Acid
- (-)-erythro-Aleuritic acid
- (‘±)-erythro-Aleuritic acid
- (+-)-threo-9,10,16-trihydroxy-hexadecanoic acid
- 8,9,15-Trihydroxypentadecane-1-carboxylic acid
- Albopilosin A Aleuritic acid
- aleuriticacid,tech.
- Alpha-Aleuritic Acid
- DL-erythro-Aleuritic acid
- syntheticaleuriticacid
- threo-aleuritic acid
- Trihydroxyhexadecanoic acid
- (+/-)-erythro-Aleuritic acid
- NSC 7668
- Hexadecanoic acid, 9,10,16-trihydroxy-, (theta,S)-(+/-)-
- UNII-442LQ2K03A
- BRN 1727724
- ALEURITIC ACID, ERYTHRO-
- (?)-erythro-Aleuritic acid
- ALEURITICACID
- Hexadecanoic acid,10,16-trihydroxy-, (R*,S*)-(.+-.)-
- Aleuritic acid, tech.
- Aleuritic acid, United States Pharmacopeia (USP) Reference Standard
- 9,16-Trihydroxypalmitic acid
- DL-threo-9,10,16-Trihydroxypalmitic acid
- '(9R,10S)-9,10,16-trihydroxyhexadecanoic acid'
- Hexadecanoic acid, 9,10,16-trihydroxy-, (9R,10S)-rel-
- F14943
- AKOS030504160
- Aleuritic acid (alpha)
- 3-03-00-00901 (Beilstein Handbook Reference)
- Hexadecanoic acid, 9,10,16-trihydroxy-, erythro-, DL-
- 442LQ2K03A
- a-Aleuritic Acid
- .alpha.-Aleuritic acid
- NSC7668
- BDBM50535054
- (.+-.)-Aleuritic acid
- AS-47654
- (+-)-erythro-Aleuritic acid
- 2704612-84-8
- MFCD00135596
- DL-erythro-9,10,16-Trihydroxyhexadecanoic acid
- Synthetic aleuritic acid
- Hexadecanoic acid, 9,10,16-trihydroxy-, (R*,S*)-(+-)-
- CCG-267513
- (9r,10s)-rel-9,10,16-trihydroxyhexadecanoic acid
- EINECS 208-578-8
- 533-87-9
- ()-erythro-Aleuritic acid;-Aleuritic acid
- rel-(9R,10S)-9,10,16-Trihydroxyhexadecanoic acid
- s5126
- CHEMBL4297023
- DL-ERYTHRO-ALEURITIC ACID [MI]
- NSC-7668
- CHEBI:195582
- (9R,10S)-9,10,16-trihydroxyhexadecanoic acid
- AI3-26305
- Hexadecanoic acid, 9,10,16-trihydroxy-, (R*,S*)-(.+-.)-
- MEHUJCGAYMDLEL-CABCVRRESA-N
- DA-70440
-
- MDL: MFCD00135596
- Inchi: 1S/C16H32O5/c17-13-9-5-4-7-11-15(19)14(18)10-6-2-1-3-8-12-16(20)21/h14-15,17-19H,1-13H2,(H,20,21)/t14-,15+/m1/s1
- InChI Key: MEHUJCGAYMDLEL-CABCVRRESA-N
- SMILES: O[C@H](CCCCCCCC(=O)O)[C@H](CCCCCCO)O
- BRN: 1727724
Computed Properties
- Exact Mass: 304.22500
- Monoisotopic Mass: 304.225
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 15
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 98
Experimental Properties
- Color/Form: White or light yellow crystalline powder.
- Density: 1.085
- Melting Point: 100-101 °C (lit.)
- Boiling Point: 365.24°C (rough estimate)
- Flash Point: 280.4ºC
- Refractive Index: 1.6200 (estimate)
- Water Partition Coefficient: Soluble in water, alcohol, acetic acid and acetone.
- PSA: 97.99000
- LogP: 2.46630
- Solubility: Soluble in hot water \ methanol \ ethanol and isopropanol, insoluble in cold water \ ether \ petroleum ether and carbon disulfide
- Merck: 231
Aleuritic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22-S24/25
- RTECS:ML9850000
- Safety Term:S24/25
- TSCA:Yes
- Storage Condition:Sealed and dry for storage.
Aleuritic acid Customs Data
- HS CODE:2918199090
- Customs Data:
China Customs Code:
2918199090Overview:
HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Aleuritic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A525500-1g |
a-Aleuritic Acid |
533-87-9 | 1g |
$ 164.00 | 2023-09-09 | ||
| TRC | A525500-10g |
a-Aleuritic Acid |
533-87-9 | 10g |
$ 219.00 | 2023-09-09 | ||
| TRC | A525500-100g |
a-Aleuritic Acid |
533-87-9 | 100g |
$ 1656.00 | 2023-09-09 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A112615-5g |
Aleuritic acid |
533-87-9 | 95% | 5g |
¥181.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A112615-100g |
Aleuritic acid |
533-87-9 | 95% | 100g |
¥2038.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A112615-25g |
Aleuritic acid |
533-87-9 | 95% | 25g |
¥610.90 | 2023-09-04 | |
| S e l l e c k ZHONG GUO | S5126-25mg |
Aleuritic Acid |
533-87-9 | 98% | 25mg |
¥795.4 | 2023-09-15 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2886-10 mg |
Aleuritic Acid |
533-87-9 | 99.76% | 10mg |
¥231.00 | 2022-03-01 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2886-25 mg |
Aleuritic Acid |
533-87-9 | 99.76% | 25mg |
¥417.00 | 2022-03-01 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2886-50 mg |
Aleuritic Acid |
533-87-9 | 99.76% | 50mg |
¥687.00 | 2022-03-01 |
Aleuritic acid Suppliers
Aleuritic acid Related Literature
-
D. E. Ames,T. G. Goodburn,A. W. Jevans,J. F. McGhie J. Chem. Soc. C 1968 268
-
Di Zhang,Bingjian Zhang,Longguan Zhu New J. Chem. 2022 46 7563
-
Otto V. M. Bueno,J. J. Benítez,Miguel A. San-Miguel RSC Adv. 2019 9 39252
-
Otto V. M. Bueno,J. J. Benítez,Miguel A. San-Miguel RSC Adv. 2019 9 39252
-
5. Organic reactions in strong alkalis. Part VI. Further studies on alkali fusion reactions of keto- and hydroxy-acidsM. F. Ansell,D. J. Redshaw,B. C. L. Weedon J. Chem. Soc. C 1971 1846
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Fatty acids and conjugates Long-chain fatty acids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Long-chain fatty acids
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on Aleuritic acid
Introduction to Aleuritic Acid (CAS No. 533-87-9)
Aleuritic acid, chemically known as 2,4-pentadienoic acid, is a naturally occurring organic compound with the molecular formula C₅H₆O₃. This compound is widely recognized for its diverse applications in the fields of chemistry, pharmaceuticals, and materials science. With a CAS number of 533-87-9, aleuritic acid has garnered significant attention due to its unique chemical properties and potential biological activities.
The structural framework of aleuritic acid consists of a γ-lactone ring fused with a conjugated diene system. This structural motif imparts remarkable reactivity, making it a valuable intermediate in organic synthesis. The compound is primarily derived from the seeds of the Annatto plant, particularly from the Bixa orellana species, which is commonly used as a natural dye and pigment.
In recent years, research on aleuritic acid has expanded significantly, particularly in the context of its pharmacological properties. Studies have demonstrated that aleuritic acid exhibits potent anti-inflammatory, antioxidant, and anticancer activities. These findings have spurred interest in developing novel therapeutic agents based on this compound.
One of the most compelling aspects of aleuritic acid is its ability to modulate various cellular pathways. For instance, research has shown that it can inhibit the activity of enzymes such as lipoxygenase and cyclooxygenase, which are key players in inflammation. Additionally, aleuritic acid has been found to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. These properties make it a promising candidate for treating chronic inflammatory diseases and neurodegenerative disorders.
The chemical reactivity of aleuritic acid also makes it a valuable tool in synthetic chemistry. Its conjugated diene system allows for various functionalization strategies, enabling the synthesis of complex molecules with tailored properties. This has led to its use in the development of new materials, such as liquid crystals and polymers, where its ability to form stable radicals and participate in polymerization reactions is highly beneficial.
In the pharmaceutical industry, aleuritic acid is being explored for its potential role in drug development. Preclinical studies have indicated that it may have applications in treating conditions such as rheumatoid arthritis, Alzheimer's disease, and certain types of cancer. The compound's ability to interact with multiple biological targets suggests that it could be developed into a multitargeted therapeutic agent.
The extraction and purification of aleuritic acid from natural sources remain challenging due to its low concentration in plant tissues. However, advancements in biotechnology have enabled more efficient isolation methods, such as solvent extraction and enzymatic hydrolysis. These techniques have improved the availability of high-purity aleuritic acid for research and industrial applications.
The future prospects of aleuritic acid are promising, with ongoing research aimed at elucidating its mechanism of action and optimizing its therapeutic potential. Collaborative efforts between chemists, biologists, and pharmacologists are essential to translate these findings into clinical applications. As our understanding of this compound grows, it is likely that new uses will be discovered, further solidifying its importance in science and medicine.
533-87-9 (Aleuritic acid) Related Products
- 161533-98-8(8,9-dihydroxyoctadecanoic acid)
- 23066-89-9(Docosanoic acid,8,9,13-trihydroxy-)
- 585-20-6(Octadecanoic acid, 12,13-dihydroxy-)
- 496-86-6(Octadecanoic acid, 9,10,18-trihydroxy-)
- 616-01-3(13,14-dihydroxydocosanoic acid)
- 920974-78-3(6,7-Dihydroxyheptanoic acid)
- 583-86-8((9S,10S)-9,10,18-trihydroxyoctadecanoic acid)
- 66679-29-6(Pentanoic acid, 4,5-dihydroxy-)
- 17705-68-9(9,10,18-trihydroxyoctadecanoic acid)
- 88581-93-5(Hexanedioic acid, polymer with 1,2-butanediol)